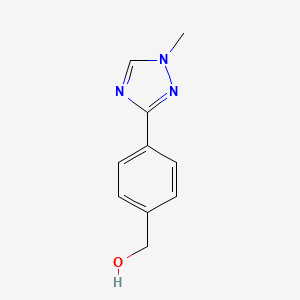
(4-(1-Methyl-1H-1,2,4-triazol-3-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol typically involves the reaction of 4-(1H-1,2,4-triazol-3-yl)benzyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or carboxylates are employed in substitution reactions.
Major Products Formed
Oxidation: 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde or 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzoic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: Ethers or esters of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
1-Benzyl-1H-1,2,3-triazole: Contains a different triazole ring and lacks the benzyl alcohol group.
4-(1H-1,2,4-triazol-1-yl)methylbenzene: Similar structure but with a methyl group instead of an alcohol.
Uniqueness
4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzyl Alcohol is unique due to the presence of both the triazole ring and the benzyl alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-13-7-11-10(12-13)9-4-2-8(6-14)3-5-9/h2-5,7,14H,6H2,1H3 |
Clave InChI |
HKLBLXFKFOGPIB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC(=N1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



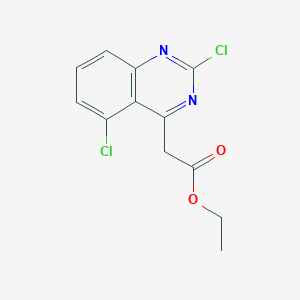
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
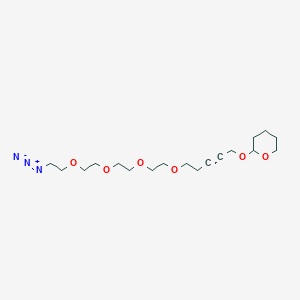
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
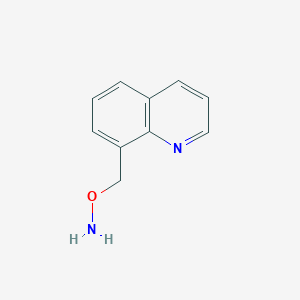
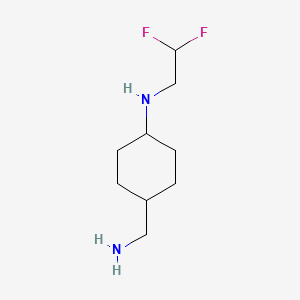
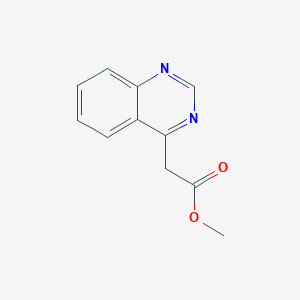
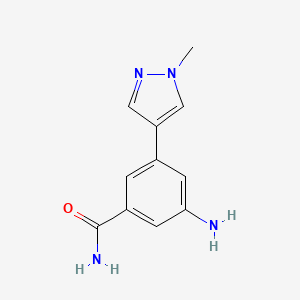
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
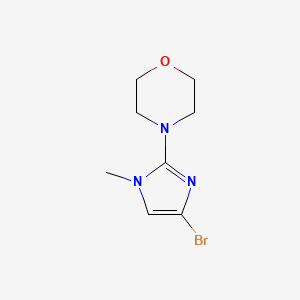
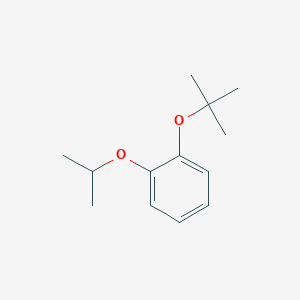
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
